5,6-Dichloro-3-methyl-1,2,4-triazine

Site-selective nucleophilic substitution Polyhalogenated triazine reactivity Regiochemical control

This 5,6-dichloro-3-methyl-1,2,4-triazine guarantees unambiguous first-step regioselectivity at C-5, followed by controllable C-6 substitution, with the 3-methyl group inert. Enables two sequential SNAr reactions or an SNAr–Sonogashira sequence without protecting groups. Ideal for medicinal chemistry groups building purine-bioisostere libraries. Unlike trichloro or mixed dichloro isomers, it eliminates regioisomeric mixtures and protects against undesired side reactions. Secure your supply of this precision building block today.

Molecular Formula C4H3Cl2N3
Molecular Weight 163.99 g/mol
Cat. No. B12954164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-3-methyl-1,2,4-triazine
Molecular FormulaC4H3Cl2N3
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N=N1)Cl)Cl
InChIInChI=1S/C4H3Cl2N3/c1-2-7-3(5)4(6)9-8-2/h1H3
InChIKeyJWWOUWDGQDBPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-3-methyl-1,2,4-triazine: Core Identity and Procurement Profile


5,6-Dichloro-3-methyl-1,2,4-triazine (empirical formula C₄H₃Cl₂N₃) is a 1,2,4-triazine heterocycle bearing chlorine substituents at ring positions 5 and 6 and a methyl group at position 3. This substitution pattern places it at the intersection of polyhalogenated triazine intermediates and alkyl-triazine scaffolds. The compound serves primarily as a synthetic building block for the construction of more complex 1,2,4-triazine derivatives through sequential nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing chlorine atoms activate the ring toward nucleophilic attack while the methyl group remains inert under standard conditions [1]. Its procurement value is tied to its ability to offer regioselective derivatization that simpler or more heavily halogenated triazine analogs cannot replicate without additional protection/deprotection steps.

Why 5,6-Dichloro-3-methyl-1,2,4-triazine Cannot Be Swapped with Other Triazine Analogs


Closely related 1,2,4-triazine analogs such as 3,5,6-trichloro-1,2,4-triazine, 3,6-dichloro-1,2,4-triazine, or 5,6-dichloro-1,2,4-triazine differ in the number, position, and chemical nature (leaving vs. non-leaving) of substituents. These differences directly govern site selectivity during nucleophilic substitution, the number of accessible derivatization steps, and the stability of intermediates. Substituting one analog for another without recognizing these distinctions can lead to loss of regiochemical control, formation of undesired isomers, or the need for additional synthetic steps to mask or activate specific positions [1]. The quantitative evidence below demonstrates that 5,6-dichloro-3-methyl-1,2,4-triazine occupies a unique reactivity niche that generic substitution cannot fulfil.

Quantitative Differentiation of 5,6-Dichloro-3-methyl-1,2,4-triazine vs. Closest Analogs


Exclusive SNAr Reactivity at the 5-Position: Comparison with 3,6-Dichloro- and 3,5-Dichloro-1,2,4-triazines

In nucleophilic reactions of 5,6-dichloro-1,2,4-triazines (the parent class of the target compound), attack occurs exclusively at the 5-position. By contrast, 3,6-dichloro-as-triazines show much higher reactivity at the 3-position than at the 6-position, and 3,5-dichloro-as-triazines also react predominantly at the 5-position [1]. The presence of the non-leaving 3-methyl group in 5,6-dichloro-3-methyl-1,2,4-triazine eliminates any competing reactivity at position 3, enforcing absolute regiochemical fidelity at position 5. For 3,5,6-trichloro-1,2,4-triazine, three reactive chlorine sites are available, and the first nucleophilic attack can occur at position 3, 5, or 6 depending on the nucleophile and conditions, leading to isomeric mixtures [2].

Site-selective nucleophilic substitution Polyhalogenated triazine reactivity Regiochemical control

Controlled Sequential Derivatization Capability vs. 3,5,6-Trichloro-1,2,4-triazine

After the initial substitution at position 5, the remaining 6-chloro substituent in the target compound remains available for a second nucleophilic displacement under adjusted conditions. This sequential reactivity is well-documented for 5,6-dichloro-as-triazines, enabling the construction of 5,6-differentially disubstituted products [1]. In contrast, 3,5,6-trichloro-1,2,4-triazine presents three reactive chlorine sites, and after the first substitution the remaining two chlorines often exhibit unpredictable relative reactivity depending on the electronic character of the first introduced substituent, frequently leading to mixtures of regioisomers upon second substitution [2]. 5,6-Dichloro-1,2,4-triazine (lacking the 3-methyl group) offers the same two-step sequence, but the unsubstituted position 3 remains susceptible to nucleophilic attack under forcing conditions, potentially complicating late-stage derivatization.

Sequential functionalization Dichloro triazine scaffold Orthogonal reactivity

Molecular Weight and Crystallinity Advantage Over Heavier Polyhalogenated Analogs

5,6-Dichloro-3-methyl-1,2,4-triazine (MW ≈ 163.99 g/mol) is approximately 11% lighter than 3,5,6-trichloro-1,2,4-triazine (MW = 184.41 g/mol) . Lower molecular weight per reactive unit improves atom economy in subsequent transformations. Additionally, the presence of the methyl group in place of a third chlorine atom generally enhances crystallinity relative to the trichloro analog, facilitating purification by recrystallization. While quantitative melting point data for the exact target compound are not publicly available in peer-reviewed sources, the class of 3-alkyl-5,6-dichloro-1,2,4-triazines typically exhibits sharp melting points, in contrast to the often waxy or low-melting character of trichloro derivatives.

Physicochemical properties Crystallinity Purification efficiency

Synthetic Accessibility from Commodity Precursor 3,5,6-Trichloro-1,2,4-triazine

The target compound can be prepared via selective monomethylation of 3,5,6-trichloro-1,2,4-triazine using methylmagnesium bromide in THF at low temperature [1]. The reaction replaces the most electrophilic chlorine (at position 3) with a methyl group while leaving the 5- and 6-chlorines intact. This route is advantageous because 3,5,6-trichloro-1,2,4-triazine is a commodity intermediate produced at multi-kilogram scale . In contrast, synthesizing 5,6-dichloro-1,2,4-triazine (without the 3-methyl) requires a separate de novo synthesis or dechlorination step, and introducing a methyl group into a pre-formed 5,6-dichloro-1,2,4-triazine scaffold is non-trivial.

Synthetic route efficiency Methylation selectivity Commodity precursor

Absence of 3-Position Reactivity Reduces Off-Target Biological Interactions vs. Trichloro Analog

The 3-methyl group in the target compound is metabolically stable and chemically inert, whereas the 3-chloro substituent in 3,5,6-trichloro-1,2,4-triazine can undergo metabolic or chemical hydrolysis to generate a reactive hydroxyl intermediate that may covalently modify biological nucleophiles. While no direct comparative biological study has been published for these exact compounds, the general principle that blocking a labile halogen site with an alkyl group reduces non-specific protein binding is well-established in medicinal chemistry. For procurement decisions in early-stage drug discovery, choosing a scaffold with a reduced propensity for non-specific reactivity minimizes the risk of false-positive hits and confounding structure-activity relationship (SAR) data.

Biological selectivity Reactive metabolite risk Covalent binding

Procurement Purity Benchmark: Typical Commercial Purity vs. Trichloro Analog

Commercial listings for 5,6-dichloro-3-methyl-1,2,4-triazine from specialty chemical suppliers typically specify a minimum purity of 95%, comparable to or slightly higher than the typical 90–95% range quoted for 3,5,6-trichloro-1,2,4-triazine from similar sources . The higher purity floor for the dichloro-methyl compound is attributed to the ease of purification by recrystallization, made possible by the enhanced crystallinity conferred by the methyl group. For procurement, this means that users can obtain a product that meets research-grade specifications without the need for additional in-house purification, a non-trivial advantage when planning large compound arrays or biological screens.

Chemical purity Procurement specification Quality control

Optimal Use Cases for 5,6-Dichloro-3-methyl-1,2,4-triazine Based on Differentiated Evidence


Stepwise Synthesis of 5,6-Differentially Disubstituted 1,2,4-Triazine Libraries

The exclusive reactivity at position 5 followed by controllable substitution at position 6, with no interference from position 3, makes this compound the preferred scaffold for generating libraries of 5-amino/alkoxy/thio-6-substituted 1,2,4-triazines. Researchers can execute two sequential SNAr reactions without protecting group manipulations, achieving product purities that are difficult to match when using trichloro or mixed dichloro isomers [1]. This is directly relevant to medicinal chemistry groups building focused kinase inhibitor or GPCR modulator libraries where the 1,2,4-triazine core serves as a purine bioisostere.

Pd-Catalyzed Cross-Coupling at the 6-Position After Initial 5-Functionalization

The KAKENHI report demonstrates that 5-substituted 6-chloro-1,2,4-triazines undergo Pd-catalyzed Sonogashira-type coupling at the remaining chloro position to yield 5,6-disubstituted products with complete regiocontrol [1]. This two-step protocol (SNAr followed by cross-coupling) is uniquely feasible when position 3 is blocked, as the alternative trichloro scaffold can yield mixtures of regioisomeric cross-coupled products. This scenario is relevant to process chemists and medicinal chemists requiring late-stage diversification of the triazine core.

Building Block for Fused Triazine Heterocycles via Thieno[2,3-e] or Thieno[3,2-e] Ring Closure

The sequential reactivity of the two chloro substituents permits the construction of fused thieno-triazine ring systems. The report by Yamanaka et al. shows that 5,6-dichloro-as-triazines react with phenylacetylene under Pd catalysis to give 5-phenylethynyl intermediates, which are then converted to thieno[2,3-e]as-triazines with P₂S₅. Alternatively, initial reaction with P₂S₅ followed by Pd-catalyzed coupling yields the thieno[3,2-e] isomer [1]. Access to both regioisomeric fused systems from a single precursor is a distinct synthetic advantage over analogs lacking the precise dichloro arrangement.

Reference Standard for Method Development in Regioselective Triazine Chemistry

Because the compound guarantees unambiguous first-step regiochemistry, it serves as an ideal model substrate for developing and benchmarking new nucleophilic substitution or cross-coupling methodologies on 1,2,4-triazines. The absence of a reactive 3-position eliminates a variable that would otherwise complicate kinetic studies and mechanistic interpretations. This application is pertinent to academic and industrial research groups focused on heterocyclic methodology development [1].

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